![molecular formula C24H20N4OS B2503831 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111196-73-6](/img/structure/B2503831.png)
1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one belongs to a class of tricyclic heterocycles that have been the subject of various studies due to their potential pharmacological activities. These compounds are structurally related to quinazolinones, which are known for their diverse biological activities, including antihypertensive, antihistaminic, and benzodiazepine receptor binding properties .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones typically involves cyclization reactions starting from different precursors. For instance, a novel synthetic route for 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones was developed by cyclizing 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors . Similarly, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones involved the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors . These methods highlight the versatility of the synthetic approaches for this class of compounds.
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a related compound, 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, was determined, and DFT calculations helped to confirm the molecular conformation . These studies provide valuable insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their interaction with biological targets and their ability to undergo further chemical transformations. For instance, the synthesis of novel derivatives from the base structure of 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one involved chemical modifications of the lactam group, leading to a variety of heterocyclic derivatives . This demonstrates the potential for chemical diversification within this class of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones can be assessed through experimental and computational methods. Hirshfeld surface analysis and FMO analysis have been used to study the intermolecular interactions, electronic properties, and potential NLO attributes of related compounds . These analyses are essential for predicting the behavior of these compounds in different environments and their suitability for various applications.
科学的研究の応用
Synthesis and Pharmacological Investigation
A novel series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized, showcasing significant in vivo H1-antihistaminic activity on guinea pigs. This suggests potential for these compounds in developing new classes of H1-antihistamines with minimal sedation effects compared to standard treatments (Alagarsamy, Solomon, & Murugan, 2007).
Antihypertensive Activity
Another study focused on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which exhibited significant antihypertensive effects in spontaneously hypertensive rats (SHR), presenting a promising avenue for antihypertensive drug development (Alagarsamy & Pathak, 2007).
Chemical Transformation and Derivative Synthesis
Research into the chemical transformation of 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one has yielded a variety of heterocyclic derivatives, further expanding the chemical versatility and potential application scope of these compounds (Al-Salahi, Marzouk, Ghabbour, & Kun, 2014).
Molecular Rearrangements and Structural Analysis
Investigations into [1,2,4]triazoloquinazolinium betaines and related molecular rearrangements have provided insights into the structural and electronic properties of these compounds, which could inform their application in various scientific fields (Crabb et al., 1999).
作用機序
Target of Action
The primary target of the compound 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, also known as HMS3490D20, is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . By targeting PCAF, HMS3490D20 can potentially influence the transcriptional activity of numerous genes, thereby affecting various cellular processes .
Mode of Action
HMS3490D20 interacts with PCAF by binding to its active site . This binding inhibits the enzymatic activity of PCAF, preventing it from acetylating histones . Histone acetylation is a key process in gene expression, so by inhibiting PCAF, HMS3490D20 can alter the expression of genes regulated by this enzyme .
Biochemical Pathways
The inhibition of PCAF by HMS3490D20 affects the histone acetylation pathway . This pathway is crucial for the regulation of gene expression. By inhibiting PCAF, HMS3490D20 prevents the acetylation of histones, which can lead to changes in the structure of chromatin and subsequently alter gene expression . The downstream effects of this can include changes in cell growth, differentiation, and apoptosis, among other processes .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of hms3490d20 . These studies can provide insights into how the compound interacts with its target and how it might be metabolized and excreted .
Result of Action
The molecular and cellular effects of HMS3490D20’s action are primarily related to its inhibition of PCAF. This can lead to changes in gene expression, which can subsequently affect various cellular processes . For example, if PCAF is involved in promoting cell growth, HMS3490D20’s inhibition of PCAF could potentially slow down or stop this growth .
特性
IUPAC Name |
1-benzylsulfanyl-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c29-22-20-13-7-8-14-21(20)28-23(27(22)16-15-18-9-3-1-4-10-18)25-26-24(28)30-17-19-11-5-2-6-12-19/h1-14H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUBGLYCXSDOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)
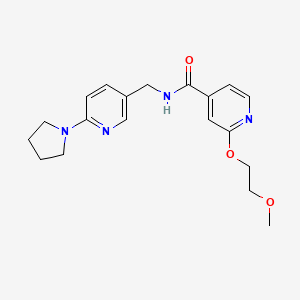
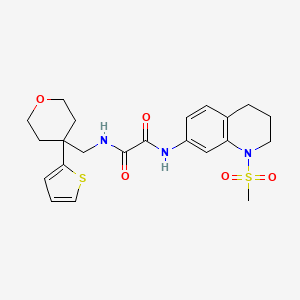
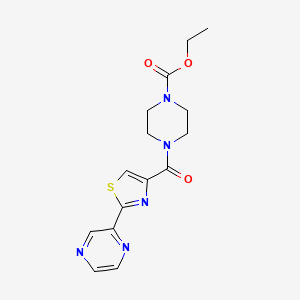
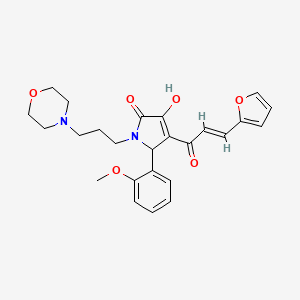
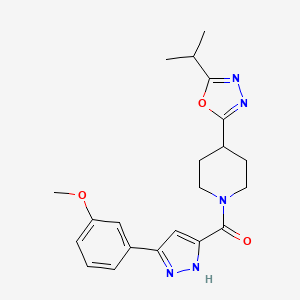
![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)
![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)
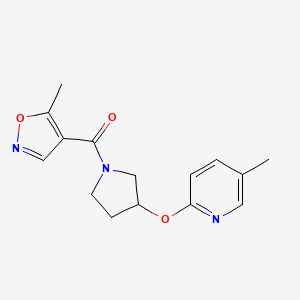
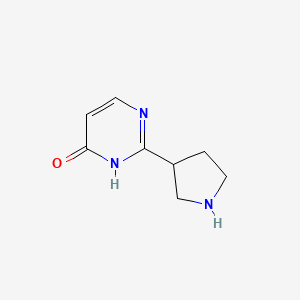
![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)
![2-(4-Ethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2503769.png)
![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)
![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)